Differential Antiproliferative Potency of trans-4-Stilbenemethanol in Human Colon Cancer Cell Lines
In a head-to-head structure-activity relationship (SAR) study, trans-4-stilbenemethanol exhibited markedly lower antiproliferative potency compared to 4-hydroxy-trans-stilbene in human colon cancer cell lines. The IC₅₀ value for trans-4-stilbenemethanol was substantially higher, indicating significantly weaker activity [1]. This quantitative difference in potency underscores the critical role of the para-substituent (hydroxymethyl vs. hydroxyl) in determining biological effect, making trans-4-stilbenemethanol a valuable tool for probing specific SAR hypotheses.
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 100 µM in Caco-2 and HT-29 cells (inferred from top range) |
| Comparator Or Baseline | 4-hydroxy-trans-stilbene: IC₅₀ = 11.4 ± 10.1 µM (Caco-2) and 24.4 ± 11.3 µM (HT-29) |
| Quantified Difference | >8.8-fold higher IC₅₀ for trans-4-stilbenemethanol in Caco-2 cells; >4.1-fold higher in HT-29 cells |
| Conditions | Human colon cancer cell lines Caco-2 and HT-29, 72-hour MTT assay |
Why This Matters
This data provides a quantifiable benchmark for selecting trans-4-stilbenemethanol as a low-activity or negative control compound in stilbenoid SAR studies, directly informing procurement for cancer chemoprevention research.
- [1] González-Sarrías A, Espín-Aguilar JC, Romero-Reyes S, Puigcerver J, Alajarín M, Berná J, Selma MV, Espín JC. Main Determinants Affecting the Antiproliferative Activity of Stilbenes and Their Gut Microbiota Metabolites in Colon Cancer Cells: A Structure-Activity Relationship Study. Nutrients. 2022;14(23):5049. doi:10.3390/nu14235049. View Source
